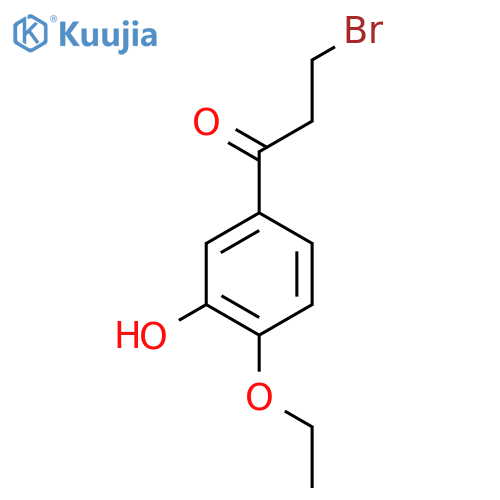Cas no 1805687-90-4 (3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one)

1805687-90-4 structure
商品名:3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one
CAS番号:1805687-90-4
MF:C11H13BrO3
メガワット:273.123122930527
CID:4973051
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one
-
- インチ: 1S/C11H13BrO3/c1-2-15-11-4-3-8(7-10(11)14)9(13)5-6-12/h3-4,7,14H,2,5-6H2,1H3
- InChIKey: BSXNUCXLSGRMFP-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(=C(C=1)O)OCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 208
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022280-1g |
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one |
1805687-90-4 | 97% | 1g |
1,564.50 USD | 2021-06-24 | |
| Alichem | A013022280-250mg |
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one |
1805687-90-4 | 97% | 250mg |
480.00 USD | 2021-06-24 | |
| Alichem | A013022280-500mg |
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one |
1805687-90-4 | 97% | 500mg |
863.90 USD | 2021-06-24 |
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one 関連文献
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
1805687-90-4 (3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one) 関連製品
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2230780-65-9(IL-17A antagonist 3)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 57707-64-9(2-azidoacetonitrile)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
